N2-(3,5-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
N2-(3,5-Dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a morpholino group at the 6-position and dichlorophenyl/dimethylphenyl substituents at the N2 and N4 positions. Triazine derivatives are widely studied due to their versatility in pharmaceutical and industrial applications, including roles as kinase inhibitors, light stabilizers, and agrochemicals . The morpholino group enhances solubility and metabolic stability, while halogenated aryl groups (e.g., 3,5-dichlorophenyl) often improve binding affinity in biological targets .
Properties
IUPAC Name |
2-N-(3,5-dichlorophenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N6O/c1-13-3-4-17(9-14(13)2)24-19-26-20(25-18-11-15(22)10-16(23)12-18)28-21(27-19)29-5-7-30-8-6-29/h3-4,9-12H,5-8H2,1-2H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFRVEDSTLYAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent variations. Key analogues include:
Physicochemical Properties
Elemental analysis and stability data highlight critical differences:
Q & A
Q. What are the key synthetic routes for synthesizing N2-(3,5-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine?
The synthesis typically involves multi-step reactions starting with cyanuric chloride. Substituted anilines (e.g., 3,5-dichloroaniline and 3,4-dimethylaniline) undergo nucleophilic substitution with the triazine core under controlled conditions. Morpholine is introduced via nucleophilic displacement, often using polar aprotic solvents (e.g., dichloromethane or 1,4-dioxane) and catalysts like triethylamine. Reaction optimization includes temperature control (0–60°C) and pH adjustments to minimize byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and morpholino group integration.
- HPLC with UV detection for purity assessment (≥95% is typical for research-grade material).
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., [M+H]⁺ peaks).
- X-ray crystallography for resolving crystal packing and hydrogen-bonding interactions in solid-state studies .
Q. What biological targets are associated with this compound in anticancer research?
The compound inhibits DNA topoisomerase IIα and carbonic anhydrases, disrupting DNA replication and pH regulation in cancer cells. In vitro assays (e.g., MTT on HeLa, MDA-MB-231) show IC₅₀ values in the 12–16 µM range. Its morpholino group enhances solubility, improving bioavailability in cellular uptake studies .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity and selectivity?
Comparative SAR studies reveal:
- 3,5-Dichlorophenyl groups increase steric bulk and electron-withdrawing effects, enhancing DNA intercalation.
- Morpholino vs. pyrrolidine substituents : Morpholino improves solubility but reduces membrane permeability compared to pyrrolidine analogs.
- Fluorine substitutions (e.g., 3-fluorophenyl) enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .
| Substituent Combination | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 3,5-Dichlorophenyl + Morpholino | Topo IIα | 15.83 |
| 3-Fluorophenyl + Pyrrolidine | CA IX | 12.21 |
| Phenyl (no halogen) | Topo IIα | 22.45 |
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., incubation time, cell passage number).
- Compound stability : Perform stability tests under assay conditions (e.g., DMSO stock degradation).
- Data normalization : Use internal controls (e.g., cisplatin as a reference in parallel assays). Meta-analyses of multiple datasets can identify outliers and refine potency ranges .
Q. What strategies optimize reaction yields in large-scale synthesis?
Industrial-scale methods employ:
- Microwave-assisted synthesis for rapid heating and reduced side reactions (e.g., 50% yield improvement vs. conventional heating).
- Continuous flow reactors to maintain precise temperature/pH control.
- Crystallization optimization : Use anti-solvents (e.g., hexane) to enhance purity during recrystallization .
Methodological Challenges
Q. What techniques validate the compound’s mechanism of action in enzyme inhibition?
- Surface plasmon resonance (SPR) for real-time binding kinetics to DNA topoisomerase IIα.
- Isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry.
- Molecular docking simulations (e.g., AutoDock Vina) to model interactions with catalytic sites of carbonic anhydrases .
Q. How can researchers assess selectivity against non-cancerous cells?
- Primary cell assays : Compare cytotoxicity in human fibroblasts (e.g., NIH/3T3) vs. cancer lines.
- Kinase profiling panels (e.g., Eurofins) to identify off-target effects.
- In vivo zebrafish models for preliminary toxicity screening .
Cross-Disciplinary Applications
Q. Are there non-medicinal applications for this compound in materials science?
Exploratory studies suggest:
- Luminescent materials : Triazine derivatives exhibit tunable emission properties when complexed with lanthanides.
- Polymer crosslinkers : Morpholino groups enhance thermal stability in epoxy resins. Further research is needed to validate these applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
